molecular formula C18H24N4O B6625342 N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

货号 B6625342
分子量: 312.4 g/mol
InChI 键: HMILHHCHLIMPPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide, also known as JNJ-54175446, is a novel and potent inhibitor of the histone lysine demethylase 1A (KDM1A), which is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. In recent years, JNJ-54175446 has attracted significant attention from researchers due to its potential therapeutic applications in cancer treatment.

作用机制

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide exerts its anti-cancer effects by inhibiting the activity of KDM1A, which is a key regulator of gene expression. KDM1A removes methyl groups from histone proteins, leading to the activation of genes that promote cell growth and proliferation. By inhibiting KDM1A, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide prevents the activation of these genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have other biochemical and physiological effects. For example, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to increase the expression of genes involved in neuronal differentiation, suggesting that it may have potential therapeutic applications in neurological disorders such as Alzheimer's disease. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

实验室实验的优点和局限性

One of the main advantages of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its potency and specificity for KDM1A, which makes it a valuable tool for studying the role of KDM1A in various biological processes. However, one limitation of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide may have off-target effects on other enzymes that share structural similarities with KDM1A, which could complicate the interpretation of experimental results.

未来方向

There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. One area of interest is the development of more potent and selective KDM1A inhibitors that have longer half-lives and fewer off-target effects. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in neurological and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in cancer patients.

合成方法

The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide involves a multi-step process that starts with the reaction of 6-cyanonicotinic acid with piperidine to form 1-(6-cyanopyridin-3-yl)piperidine. This intermediate is then reacted with 2-cyclopentylacetyl chloride to form the final product, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been optimized to yield high purity and yield, making it a suitable candidate for further research.

科学研究应用

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have potent anti-tumor activity in vivo, with minimal toxicity to normal cells.

属性

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c19-12-16-5-6-17(13-20-16)22-9-7-15(8-10-22)21-18(23)11-14-3-1-2-4-14/h5-6,13-15H,1-4,7-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMILHHCHLIMPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。